molecular formula C9H21N3 B1308997 4-(4-Methyl-piperazin-1-yl)-butylamine CAS No. 4553-32-6

4-(4-Methyl-piperazin-1-yl)-butylamine

Katalognummer B1308997
CAS-Nummer: 4553-32-6
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: NXKRSMDVDRFSBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4-Methyl-piperazin-1-yl)-butylamine” is a chemical compound. It is used as an intermediate in the synthesis of various pharmaceuticals . The empirical formula for this compound is C12H19N3 .


Molecular Structure Analysis

The molecular weight of “4-(4-Methyl-piperazin-1-yl)-butylamine” is 205.30 . The InChI key for this compound is NIXCVBFXLJWUTC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “4-(4-Methyl-piperazin-1-yl)-butylamine” are not clearly mentioned in the available resources .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Medication

Compounds like Olanzapine, which is a derivative of a similar structure, are used in the treatment of schizophrenia and related psychoses. This suggests that 4-(4-Methyl-piperazin-1-yl)-butylamine could potentially be explored for its antipsychotic properties .

Anti-Cancer Activity

Research on isoquinolines with a methylpiperazine group indicates potential anti-cancer activity. The presence of a methylpiperazine moiety in 4-(4-Methyl-piperazin-1-yl)-butylamine might imply its use in cancer treatment research .

Tyrosine Kinase Inhibition

Imatinib, a therapeutic agent used to treat leukemia, is structurally characterized by its piperazine salt forms. The structural similarity suggests that 4-(4-Methyl-piperazin-1-yl)-butylamine could be investigated for its activity as a tyrosine kinase inhibitor .

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Methyl-piperazin-1-yl)-butylamine are neurotransmitter receptors . Piperazine derivatives, such as 4-(4-Methyl-piperazin-1-yl)-butylamine, have been found to interact with various neurotransmitter receptors, including the serotonin receptor, the GABA receptor, and the histamine receptor .

Mode of Action

4-(4-Methyl-piperazin-1-yl)-butylamine interacts with its targets by binding to the active sites of these receptors. This binding can either activate or inhibit the function of the receptors, depending on the specific receptor and the nature of the interaction .

Biochemical Pathways

The interaction of 4-(4-Methyl-piperazin-1-yl)-butylamine with neurotransmitter receptors affects various biochemical pathways. For instance, the binding of this compound to the serotonin receptor can influence the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .

Pharmacokinetics

Like many other piperazine derivatives, it is expected to have good bioavailability and to be metabolized primarily by the liver .

Result of Action

The molecular and cellular effects of 4-(4-Methyl-piperazin-1-yl)-butylamine’s action depend on the specific receptor it interacts with. For example, if it acts as an agonist at the serotonin receptor, it could increase serotonin signaling and potentially have antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Methyl-piperazin-1-yl)-butylamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .

Zukünftige Richtungen

The compound “2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine” (Olanzapine, OZPN), which has a similar structure to “4-(4-Methyl-piperazin-1-yl)-butylamine”, is used in the treatment of schizophrenia and related psychoses . This suggests potential future directions for the use of “4-(4-Methyl-piperazin-1-yl)-butylamine” in pharmaceutical applications.

Relevant Papers The relevant paper retrieved is “2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine) propan-2-ol disolvate” which discusses the use of a similar compound in the treatment of schizophrenia and related psychoses .

Eigenschaften

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKRSMDVDRFSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424412
Record name 4-(4-Methyl-piperazin-1-yl)-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-piperazin-1-yl)-butylamine

CAS RN

4553-32-6
Record name 4-(4-Methyl-piperazin-1-yl)-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperazin-1-yl)butan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.